4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine
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Overview
Description
4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO It is a pyridine derivative, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine typically involves the bromination of 2-methyl-6-(trifluoromethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are utilized.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-methyl-6-(trifluoromethoxy)pyridine and 4-thio-2-methyl-6-(trifluoromethoxy)pyridine.
Oxidation Reactions: Products include 2-formyl-4-bromo-6-(trifluoromethoxy)pyridine and 2-carboxy-4-bromo-6-(trifluoromethoxy)pyridine.
Reduction Reactions: Products include 2-methyl-6-(trifluoromethoxy)pyridine.
Scientific Research Applications
4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the trifluoromethoxy group.
4-Bromo-2-methylpyridine: Similar structure but lacks the trifluoromethoxy group.
2-Methyl-6-(trifluoromethoxy)pyridine: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine is unique due to the presence of both the bromine atom and the trifluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5BrF3NO |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5BrF3NO/c1-4-2-5(8)3-6(12-4)13-7(9,10)11/h2-3H,1H3 |
InChI Key |
UNPXWNHYMXBRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC(F)(F)F)Br |
Origin of Product |
United States |
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